N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is an organic compound that features both aniline and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves the condensation reaction between 4-anilinophenylamine and 6-nitro-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to form different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE: can be compared with other aniline derivatives and benzodioxole-containing compounds.
N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE: is unique due to the presence of both aniline and benzodioxole moieties, which may confer distinct chemical and biological properties.
Conclusion
N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a compound of significant interest due to its potential applications in various scientific fields
Properties
Molecular Formula |
C20H15N3O4 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C20H15N3O4/c24-23(25)18-11-20-19(26-13-27-20)10-14(18)12-21-15-6-8-17(9-7-15)22-16-4-2-1-3-5-16/h1-12,22H,13H2 |
InChI Key |
PVQQARYVGKRCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.